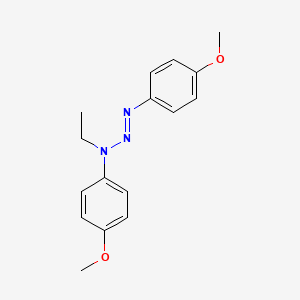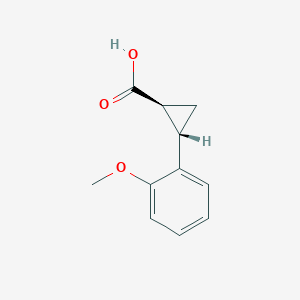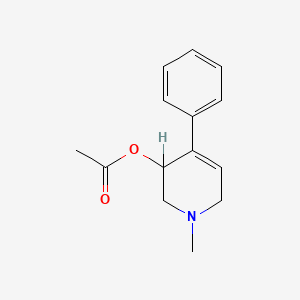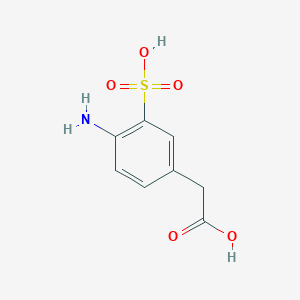
2-(4-Amino-3-sulfophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-sulfophenyl)acetic acid is an organic compound that features both amino and sulfonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-sulfophenyl)acetic acid typically involves the reaction of 4-amino-3-sulfobenzoic acid with glycine under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Amino-3-sulfophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce thiol derivatives.
科学的研究の応用
2-(4-Amino-3-sulfophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals.
作用機序
The mechanism by which 2-(4-Amino-3-sulfophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-3-sulfobenzoic acid: Similar in structure but lacks the acetic acid moiety.
2-Amino-3-sulfobenzoic acid: Similar but with different positioning of functional groups.
4-Amino-2-sulfobenzoic acid: Another isomer with different functional group positioning.
Uniqueness
2-(4-Amino-3-sulfophenyl)acetic acid is unique due to the presence of both amino and sulfonic acid groups in specific positions, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
5433-75-0 |
|---|---|
分子式 |
C8H9NO5S |
分子量 |
231.23 g/mol |
IUPAC名 |
2-(4-amino-3-sulfophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO5S/c9-6-2-1-5(4-8(10)11)3-7(6)15(12,13)14/h1-3H,4,9H2,(H,10,11)(H,12,13,14) |
InChIキー |
UKFMDOLXJDMCQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



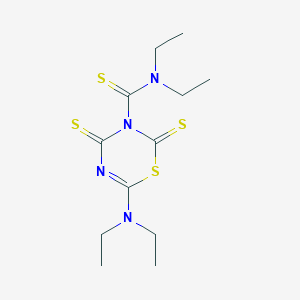
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
